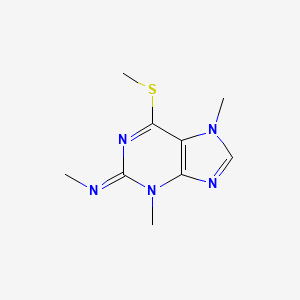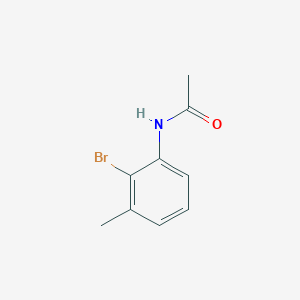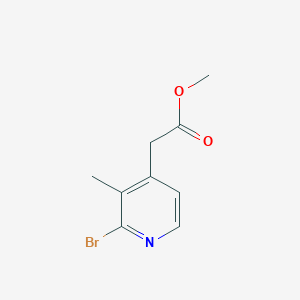
3-(Trifluoromethyl)-2-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-2-quinolinecarbonitrile is an organic compound that features a quinoline ring substituted with a trifluoromethyl group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one such method, which involves the cross-coupling of boron reagents with halogenated quinoline derivatives under mild conditions . This method is favored for its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-2-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium trifluoroacetate and copper(I) iodide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds.
Scientific Research Applications
3-(Trifluoromethyl)-2-quinolinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: It is explored for its potential use in drug development due to its unique pharmacophore.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-2-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The cyano group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Sorafenib: An anticancer drug that features a trifluoromethyl group.
Uniqueness
3-(Trifluoromethyl)-2-quinolinecarbonitrile is unique due to its combination of a quinoline ring, a trifluoromethyl group, and a cyano group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
25199-88-6 |
|---|---|
Molecular Formula |
C11H5F3N2 |
Molecular Weight |
222.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)quinoline-2-carbonitrile |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)8-5-7-3-1-2-4-9(7)16-10(8)6-15/h1-5H |
InChI Key |
MOLLILWRLPRPPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)













